molecular formula C22H28ClNO4 B3035585 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole CAS No. 337920-25-9

5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole

Cat. No. B3035585
CAS RN: 337920-25-9
M. Wt: 405.9 g/mol
InChI Key: RPCZNVKVMRSVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole (5-BOC-MTO) is an organic compound that is synthesized from 4-chlorobenzyloxy-3-methoxyphenyl-2-methyltetrahydroisoxazole (MTO) and 5-butoxycarbonyl chloride (BOC-Cl). It is a versatile compound that is used in a variety of scientific research applications.

Scientific Research Applications

5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole has a wide range of scientific research applications. It is used as a substrate for enzymes such as cytochrome P450, as a probe for studying the metabolism of drugs by human liver microsomes, and as a tool for investigating the interaction of drugs with human serum albumin. In addition, 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole has been used as a model compound for studying the structure and function of cytochrome P450 enzymes and for investigating the mechanism of drug-drug interactions.

Mechanism of Action

The mechanism of action of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole is not well understood. However, it is known to be metabolized by cytochrome P450 enzymes in the liver. The metabolized form of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole is believed to interact with human serum albumin, which may affect the absorption, distribution, and elimination of drugs. In addition, it is believed to inhibit the activity of certain cytochrome P450 enzymes, which may affect the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole are not well understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes in vitro, which may affect the metabolism of drugs. In addition, it has been shown to interact with human serum albumin, which may affect the absorption, distribution, and elimination of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole in lab experiments include its low cost, availability, and stability. In addition, its reaction with cytochrome P450 enzymes and its interaction with human serum albumin make it a useful tool for studying the metabolism of drugs and drug-drug interactions. However, the mechanism of action of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole is not well understood, which may limit its usefulness in lab experiments.

Future Directions

The future directions for 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole research include further investigation into its mechanism of action, the effects of its metabolites on drug metabolism, and the effects of its interaction with human serum albumin on drug absorption, distribution, and elimination. In addition, further research is needed to determine the effects of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole on other cytochrome P450 enzymes and to develop methods for its use in in vivo experiments. Finally, further research is needed to identify potential therapeutic applications of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole.

properties

IUPAC Name

5-butoxy-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO4/c1-4-5-12-26-22-14-19(24(2)28-22)17-8-11-20(21(13-17)25-3)27-15-16-6-9-18(23)10-7-16/h6-11,13,19,22H,4-5,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCZNVKVMRSVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CC(N(O1)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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